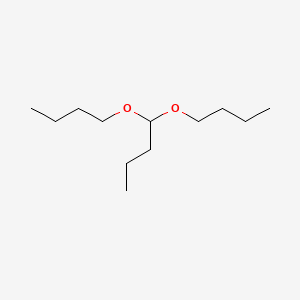
1,1-Dibutoxybutan
Übersicht
Beschreibung
1,1-Dibutoxybutane, also known as 1,1-Dibutoxypropane, is a four-carbon, aliphatic hydrocarbon compound with the molecular formula C4H10O2. It is a colorless, volatile liquid with a sweet, ether-like odor. It is an important intermediate in the synthesis of various chemical compounds, and it has a wide range of applications in scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1,1-dibutoxybutane.
Wissenschaftliche Forschungsanwendungen
Chemische Struktur und Eigenschaften
“1,1-Dibutoxybutan” ist eine chemische Verbindung mit der Formel C12H26O2 . Es ist auch unter anderen Namen bekannt, wie zum Beispiel “Butyraldehyd, Dibutylacetal” und "Lageracetal" . Die 3D-Struktur dieser Verbindung kann mit Java oder Javascript betrachtet werden .
Synthese aus n-Butanol
Eine Studie, die am Department of Chemistry, Faculty of Mathematics and Natural Sciences, Universitas Gadjah Mada, Indonesien, durchgeführt wurde, konzentrierte sich auf die Synthese von this compound aus einem einzigen Reagenz von n-Butanol . Die Forschung untersuchte den Einfluss von Temperatur, Katalysatormenge und Alkoholflussrate auf die Ausbeute von this compound . Das höchste Produkt von this compound (53,42%) wurde bei 450 °C unter Verwendung von 5 g Katalysator von Cr/AC bei einer Alkoholflussrate von 0,10 ml/min erreicht .
Verwendung in kohlenstoffnegativen Mischungen
This compound wurde in proprietären horizontalen Fermentationsbehältern oder Bioreaktoren zur Herstellung von kohlenstoffnegativen Ersatzstoffen für Benzin und Dieselkraftstoff verwendet .
Thermophysikalische Eigenschaftsdaten
Das National Institute of Standards and Technology (NIST) bietet eine Sammlung von kritisch bewerteten thermodynamischen Eigenschaftsdaten für reine Verbindungen wie this compound . Diese Daten wurden durch dynamische Datenanalyse generiert, wie sie im NIST ThermoData Engine Softwarepaket implementiert sind .
Wirkmechanismus
Target of Action
1,1-Dibutoxybutane, also known as Butyraldehyde, dibutyl acetal , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
One study suggests that it may play a role in the guerbet condensation reaction . This reaction involves the conversion of primary alcohols to higher alcohols, and 1,1-Dibutoxybutane may facilitate this process by reducing the activation energy of the reaction .
Result of Action
Its potential role in facilitating the guerbet condensation reaction suggests that it may influence the synthesis of higher alcohols .
Action Environment
The action, efficacy, and stability of 1,1-Dibutoxybutane can be influenced by various environmental factors. For instance, it’s known to be volatile and should be stored in a cool, well-ventilated place . Additionally, it’s important to avoid inhaling the gas or vapor and to prevent it from coming into contact with the skin .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 1,1-Dibutoxybutane could involve its use in the production of 2-ethylhexanol (2EHO), a green route . The by-product water from the reaction not only hinders the reaction progress and reduces the selectivity to 2EHO, but also causes catalyst deactivation . Therefore, simultaneous consumption of water is an effective way to improve n-butanol Guerbet condensation reaction performance .
Biochemische Analyse
Biochemical Properties
1,1-Dibutoxybutane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, 1,1-Dibutoxybutane can act as a substrate for certain oxidoreductases, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Cellular Effects
The effects of 1,1-Dibutoxybutane on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,1-Dibutoxybutane can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with membrane-bound receptors and intracellular signaling molecules.
Molecular Mechanism
At the molecular level, 1,1-Dibutoxybutane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 1,1-Dibutoxybutane may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dibutoxybutane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,1-Dibutoxybutane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to 1,1-Dibutoxybutane in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1,1-Dibutoxybutane vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 1,1-Dibutoxybutane have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in distinct biochemical responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
1,1-Dibutoxybutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo oxidation and reduction reactions, leading to the formation of intermediate compounds that participate in further metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,1-Dibutoxybutane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 1,1-Dibutoxybutane can localize to various cellular compartments, where it interacts with biomolecules and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1,1-Dibutoxybutane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 1,1-Dibutoxybutane may accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can localize to the endoplasmic reticulum, affecting protein synthesis and folding processes.
Eigenschaften
IUPAC Name |
1,1-dibutoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBJFZKPWPIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207957 | |
| Record name | 1,1-Dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-80-2 | |
| Record name | 1,1-Dibutoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dibutoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyraldehyde Dibutyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?
A1: 1,1-Dibutoxybutane (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.
Q2: How does the addition of 1,1-Dibutoxybutane impact the properties of diesel fuel?
A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:
Q3: Can 1,1-Dibutoxybutane be analyzed using spectroscopic techniques?
A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of 1,1-Dibutoxybutane. [, ]
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
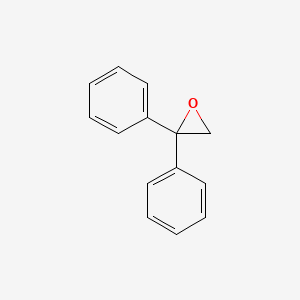
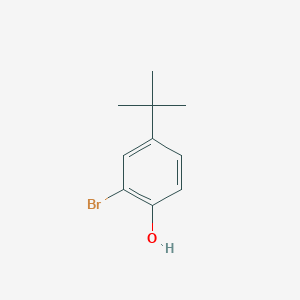
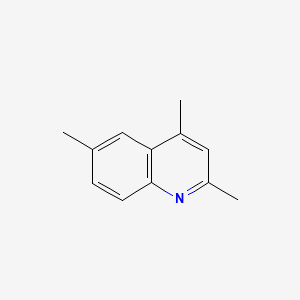
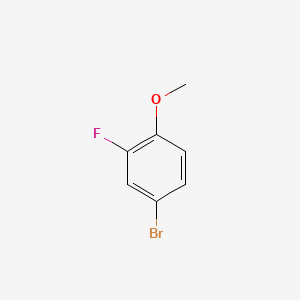
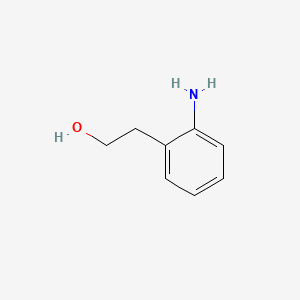
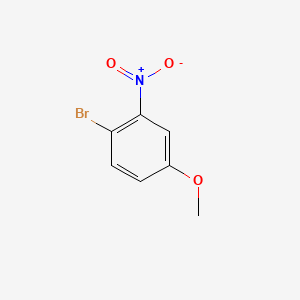
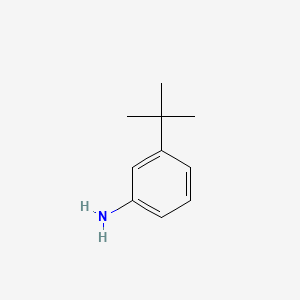

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)


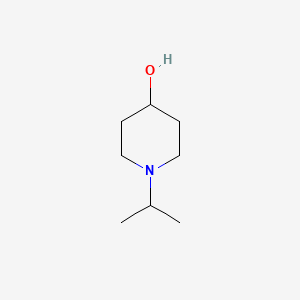

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
